molecular formula C18H18ClNO5S B3382956 Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate CAS No. 379726-51-9

Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate

Cat. No.: B3382956
CAS No.: 379726-51-9
M. Wt: 395.9 g/mol
InChI Key: SSDJYSAEKNJZSQ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate is a complex organic compound with the molecular formula C18H18ClNO5S and a molecular weight of 395.86 g/mol This compound is characterized by its unique structure, which includes a chlorinated benzoate core, a methoxyphenyl group, and a prop-2-en-1-yl sulfamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of methyl benzoate to introduce the chlorine atom at the 4-position. This is followed by the sulfonation of the 3-position with a sulfonyl chloride derivative, such as 2-methoxyphenylsulfonyl chloride, under basic conditions. The final step involves the alkylation of the sulfonamide with prop-2-en-1-yl bromide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate
  • Methyl 4-chloro-3-[(2-ethoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate
  • Methyl 4-chloro-3-[(2-methoxyphenyl)(but-2-en-1-yl)sulfamoyl]benzoate

Uniqueness

Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group and the prop-2-en-1-yl sulfamoyl moiety distinguishes it from other similar compounds, potentially leading to unique interactions with biological targets and different pharmacological profiles .

Properties

IUPAC Name

methyl 4-chloro-3-[(2-methoxyphenyl)-prop-2-enylsulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5S/c1-4-11-20(15-7-5-6-8-16(15)24-2)26(22,23)17-12-13(18(21)25-3)9-10-14(17)19/h4-10,12H,1,11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDJYSAEKNJZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC=C)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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